molecular formula C22H23N5O B11002006 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B11002006
M. Wt: 373.5 g/mol
InChI Key: MOGXCUNADGJELR-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 1-position with a propan-2-yl group and at the 3-position with an acetamide linker. The acetamide connects to a para-substituted phenyl ring bearing a 1H-1,2,4-triazol-1-ylmethyl group.

Properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

2-(1-propan-2-ylindol-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C22H23N5O/c1-16(2)27-13-18(20-5-3-4-6-21(20)27)11-22(28)25-19-9-7-17(8-10-19)12-26-15-23-14-24-26/h3-10,13-16H,11-12H2,1-2H3,(H,25,28)

InChI Key

MOGXCUNADGJELR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps

    Indole Formation: Start with propan-2-ylamine (isopropylamine) and glyoxal. React them to form the indole core.

    Triazole Formation: Introduce the 1H-1,2,4-triazole-1-ylmethyl group using appropriate reagents.

    Acetylation: Acetylate the amino group to obtain the final compound.

Industrial Production:

While specific industrial methods may vary, the compound can be produced on a larger scale using similar synthetic steps.

Chemical Reactions Analysis

1.1. Indole Core Formation

The indole moiety is typically synthesized via:

  • Fischer indole synthesis : Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions (e.g., HCl/ZnCl₂).

  • Alkylation at N1 : The propan-2-yl group is introduced via nucleophilic substitution using 2-bromopropane or isopropyl iodide in the presence of a base (e.g., NaH, K₂CO₃) .

1.2. Triazole Ring Construction

The 1,2,4-triazole moiety is formed via:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) :

    • Reaction of 4-(azidomethyl)aniline derivatives with terminal alkynes (e.g., propargyl bromide) using CuSO₄·5H₂O/ascorbic acid in DMF/H₂O (1:1) at room temperature .

    • Yields: 75–92% under optimized conditions .

1.3. Acetamide Linker Installation

The acetamide bridge is introduced via:

  • Nucleophilic acyl substitution : Reacting indole-3-acetic acid with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline using coupling agents like EDCl/HOBt or DCC in anhydrous DCM .

2.1. Functionalization of the Triazole Ring

The 1,2,4-triazole undergoes:

  • Electrophilic substitution : Bromination or nitration at position 5 using Br₂/FeBr₃ or HNO₃/H₂SO₄, respectively .

  • Coordination chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N2 and N4 atoms, enhancing catalytic or biological activity .

2.2. Indole Modifications

  • Electrophilic aromatic substitution : Sulfonation or halogenation at the indole C5 position under mild acidic conditions .

  • Oxidation : Selective oxidation of the indole C2–C3 bond using DDQ or MnO₂ to form oxindole derivatives .

2.3. Acetamide Hydrolysis

  • Acidic/basic hydrolysis : Cleavage of the acetamide linker using 6M HCl (reflux, 12 h) or NaOH/EtOH (60°C, 8 h) to yield indole-3-acetic acid and 4-(1H-1,2,4-triazol-1-ylmethyl)aniline .

Reaction Optimization Data

Reaction Type Conditions Yield Key Observations
CuAACCuSO₄ (10 mol%), ascorbic acid, DMF/H₂O, RT, 24h85% High regioselectivity for 1,4-disubstituted triazoles
Fischer indole synthesisPhenylhydrazine, acetone, HCl/ZnCl₂, 80°C, 6h78%Requires strict moisture control
Acetamide couplingEDCl/HOBt, DCM, RT, 12h91%Avoid excess coupling agents to prevent side reactions
Triazole brominationBr₂ (1.2 eq.), FeBr₃, CHCl₃, 0°C, 2h68% Selective monobromination at C5

Mechanistic Insights

  • CuAAC Mechanism :

    • Copper(I) acetylide formation from terminal alkyne.

    • Azide coordination and cyclization via a six-membered transition state.

    • Reductive elimination to yield 1,4-disubstituted triazole .

  • Indole Alkylation : Proceeds through an SN2 mechanism, with steric hindrance from the isopropyl group influencing reaction rates .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to C–N bond cleavage in the acetamide linker, forming indole and triazole fragments.

  • Thermal stability : Decomposes above 240°C via retro-Diels-Alder reaction of the triazole ring .

Scientific Research Applications

Molecular Formula

C19H22N4OC_{19}H_{22}N_{4}O

Molecular Weight

318.41 g mol318.41\text{ g mol}

Research indicates that this compound exhibits a range of biological activities, primarily due to the presence of the indole and triazole functionalities. The following sections detail these activities.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives of similar compounds exhibited significant growth inhibition against multiple cancer types, including breast and lung cancers .

Antimicrobial Properties

The compound also displays antimicrobial activity against various bacterial strains. Its effectiveness against resistant strains such as Staphylococcus aureus suggests potential applications in treating infections where conventional antibiotics fail. The minimum inhibitory concentration (MIC) values reported for related indole derivatives indicate strong antimicrobial potential .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on the indole framework and tested their anticancer efficacy against various cell lines. The findings revealed that certain substitutions on the indole ring significantly enhanced cytotoxicity, with some compounds achieving over 80% inhibition in specific cancer types .

Case Study 2: Antimicrobial Activity

Another research project focused on evaluating the antimicrobial properties of related indole compounds. The study found that specific derivatives exhibited potent activity against Candida albicans and Escherichia coli, with MIC values lower than those of standard antibiotics used in clinical settings .

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the literature:

Compound Name Core Structure Key Substituents Biological Activity/Notes References
Target Compound
2-[1-(Propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Indole - 1-(Propan-2-yl)
- 3-Acetamide linker to 4-(1,2,4-triazolylmethyl)phenyl
Hypothesized antifungal/antimicrobial activity (triazole moiety)
6m
(N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide)
Naphthalene - 1,2,3-Triazole
- 4-Chlorophenyl
Synthesized via Cu-catalyzed 1,3-dipolar cycloaddition; no explicit activity reported
HC-030031
(TRPA1 inhibitor)
Purine - 1,3-Dimethyl-2,6-dioxopurin
- N-(4-isopropylphenyl)acetamide
TRPA1 antagonist (IC₅₀: 4–10 μM); anti-inflammatory in asthma models
9c
(Benzodiazole-thiazole-triazole hybrid)
Benzo[d]imidazole - Thiazole
- 4-Bromophenyl
Docking studies suggest antimicrobial activity
Chromene-Triazole Acetamide
()
Chromene - 6-Chloro-7-hydroxy-4-methyl
- 1,2,4-Triazolylmethylphenyl
Structural similarity in triazole-acetamide motif; chromene may confer antioxidant activity
Imidazolylindol-propanol
()
Indole - Imidazole-propanol side chain Antifungal (MIC: 0.001 μg/mL against C. albicans)

Structural and Functional Analysis

  • Core Heterocycle Variations :

    • Indole vs. Naphthalene/Chromene : The indole core in the target compound may enhance interactions with tryptophan-binding enzyme pockets, whereas naphthalene/chromene analogs () could exhibit altered π-π stacking or hydrophobicity .
    • Triazole Isomerism : The 1,2,4-triazole in the target compound contrasts with 1,2,3-triazoles in –2. 1,2,4-Triazoles are more metabolically stable due to reduced ring strain .
  • Electron-Withdrawing Groups: Nitro (6b, 6c) and chloro (6m) substituents in analogs may enhance reactivity but increase toxicity risks .
  • Biological Implications: The 1,2,4-triazole group in the target compound is associated with antifungal activity (e.g., fluconazole analogs), while thiazole-containing hybrids () target bacterial enoyl-ACP reductase .

Research Findings and Gaps

  • Activity Data : While structural analogs like HC-030031 and 9c have explicit IC₅₀/MIC data , the target compound’s biological profile remains uncharacterized. Prioritizing assays for TRP channel modulation or antifungal activity is recommended.
  • Thermodynamic Properties : Molecular weight (estimated ~425 g/mol) and logP (predicted ~3.5) align with drug-like parameters, but solubility studies are needed .

Biological Activity

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indole Moiety : Known for its role in various biological processes and interactions with cellular receptors.
  • Bromo Substitution : Enhances the compound's reactivity and potential biological activity.
  • Oxazole Ring : Contributes unique chemical properties that may influence the compound's interaction with biological targets.

The molecular formula of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is C16H16BrN3O2C_{16}H_{16}BrN_{3}O_{2}, with a molecular weight of approximately 366.25 g/mol .

Antitumor Activity

Research indicates that N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide exhibits antitumor properties . It has been shown to interact with specific kinases involved in cellular signaling pathways, potentially leading to altered cellular responses that inhibit tumor growth. For instance, studies have demonstrated significant antiproliferative effects against various cancer cell lines .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity , which is critical in treating various inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Synthesis Methods

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves several steps:

  • Bromination of Indole Derivatives : This step introduces the bromo group into the indole structure.
  • Formation of the Oxazole Ring : Various synthetic methods can be employed to create the oxazole moiety.
  • Acetamide Formation : The final step involves coupling the synthesized intermediates to form the acetamide structure .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and their mechanisms:

StudyCompoundActivityFindings
3kAntibacterialLow MIC against MRSA (0.98 μg/mL); effective against biofilm formation
NL SeriesAntibacterialPotentiators for antibiotic effects on resistant strains
Isoxazole DerivativesCOX InhibitionSelective COX-2 inhibitor with IC50 of 0.95 µM

These studies highlight the potential of indole and oxazole derivatives in developing new therapeutic agents against resistant bacterial strains and various cancers.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:

  • Using 2-azido-N-phenylacetamide derivatives and propargyl-substituted indoles as precursors.
  • Optimizing catalyst concentration (e.g., 10 mol% Cu(OAc)₂ and sodium ascorbate) and solvent systems (e.g., tert-BuOH:H₂O 3:1) to enhance regioselectivity and yield .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate 8:2) and isolating products via recrystallization (ethanol) .
    • Yield Optimization : Adjusting reaction time (6–8 hours at room temperature) and stoichiometric ratios (equimolar azide/alkyne) improves efficiency .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how should conflicting spectral data be resolved?

  • Techniques :

  • FT-IR : Confirms carbonyl (C=O, ~1670 cm⁻¹) and triazole ring (C–N, ~1300 cm⁻¹) functional groups .
  • NMR : ¹H NMR identifies indole protons (δ 7.2–8.4 ppm), triazole protons (δ 8.3–8.4 ppm), and acetamide NH (δ 10.7–11.0 ppm). ¹³C NMR verifies quaternary carbons (e.g., C=O at ~165 ppm) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at 404.1359) .
    • Conflict Resolution : Cross-validate using multiple techniques (e.g., elemental analysis vs. HRMS) and replicate experiments to rule out impurities .

Q. What methods are recommended for assessing compound purity during synthesis?

  • Purity Checks :

  • TLC : Monitor reaction progress and confirm homogeneity using hexane:ethyl acetate (8:2) .
  • NMR Purity Analysis : Absence of extraneous peaks in ¹H/¹³C NMR spectra .
  • Recrystallization : Ethanol or methanol recrystallization removes unreacted precursors .

Advanced Research Questions

Q. How can computational approaches predict the biological activity of this compound, and what validation methods are recommended?

  • Prediction Tools :

  • PASS Program : Predicts potential biological targets (e.g., antiproliferative, kinase inhibition) based on structural motifs .
  • Molecular Docking : Simulate binding affinity to targets (e.g., HDACs or kinases) using software like AutoDock or Schrödinger .
    • Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ determination in cancer cell lines) .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

  • SAR Design :

  • Triazole Modifications : Introduce substituents (e.g., nitro, methoxy) at the triazole ring to assess impact on bioactivity .
  • Indole Substitutions : Vary the propan-2-yl group or indole substituents to study steric/electronic effects .
    • Experimental Testing : Screen derivatives in antiproliferative assays (e.g., MTT on HeLa or MCF-7 cells) and compare activity trends .

Q. How can regioselectivity challenges during triazole ring formation be addressed?

  • Control Strategies :

  • Catalyst Selection : CuAAC ensures 1,4-regioselectivity, while Ru-catalyzed reactions favor 1,5-isomers .
  • Solvent Effects : Polar solvents (e.g., H₂O) enhance Cu(I) catalyst efficiency and regiocontrol .
  • Monitoring : Use ¹H NMR to track triazole proton signals (δ 7.8–8.4 ppm) and confirm regiochemistry .

Q. What considerations are critical when designing in vitro antiproliferative assays for this compound?

  • Assay Design :

  • Cell Line Selection : Use diverse cancer lines (e.g., leukemia HL-60, breast MDA-MB-231) to evaluate specificity .
  • Dose-Response Curves : Test concentrations from 1–100 µM and calculate IC₅₀ using nonlinear regression .
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .

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